molecular formula C5H7N3O2 B13909806 dimethyl-2H-1,2,3-triazole-4-carboxylicacid

dimethyl-2H-1,2,3-triazole-4-carboxylicacid

Cat. No.: B13909806
M. Wt: 141.13 g/mol
InChI Key: FPZBNMRECIBCLN-UHFFFAOYSA-N
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Description

Dimethyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .

Mechanism of Action

The mechanism by which dimethyl-2H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its ability to bind to specific enzymes and receptors in biological systems. The triazole ring can form strong interactions with metal ions and hydrogen bonds with amino acid residues in enzyme active sites . This binding can inhibit the activity of enzymes such as carbonic anhydrase, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2,5-dimethyltriazole-4-carboxylic acid

InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)10)7-8(2)6-3/h1-2H3,(H,9,10)

InChI Key

FPZBNMRECIBCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C

Origin of Product

United States

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